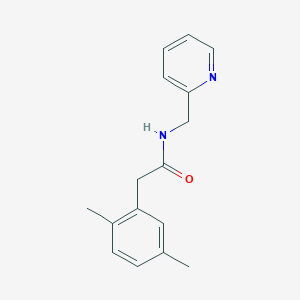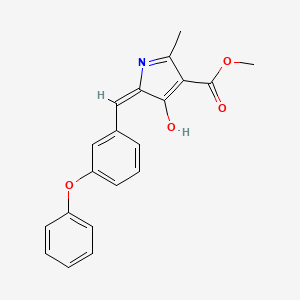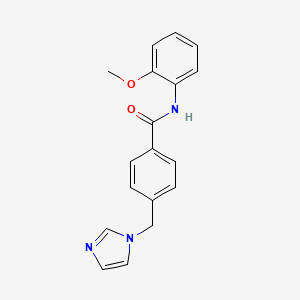![molecular formula C20H24F3N3O2 B5975323 N,N-diallyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5975323.png)
N,N-diallyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diallyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as TFAA and is a derivative of piperazine. The synthesis of TFAA is a complex process that requires specific reagents and conditions.
作用機序
The mechanism of action of TFAA is not fully understood. However, studies have shown that TFAA inhibits the activity of enzymes that are involved in the biosynthesis of nucleic acids. This inhibition leads to the disruption of DNA replication and cell division, resulting in the death of cancer cells. TFAA has also been shown to inhibit the activity of enzymes that are involved in the biosynthesis of cell wall components in bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
TFAA has been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, leading to their death. TFAA has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell wall biosynthesis. The compound has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the development of anti-inflammatory agents.
実験室実験の利点と制限
TFAA has several advantages and limitations for lab experiments. One of the significant advantages of TFAA is its potential application in various fields of scientific research, including medicinal chemistry, microbiology, and biochemistry. The compound is also relatively stable and can be stored for an extended period. However, TFAA has some limitations, including its toxicity and the complexity of its synthesis. The toxicity of TFAA limits its use in vivo experiments, and the complexity of its synthesis makes it challenging to obtain pure samples.
将来の方向性
There are several future directions for the research on TFAA. One of the significant future directions is the development of TFAA-based drugs for the treatment of cancer and microbial infections. The compound's anti-inflammatory activity also makes it a potential candidate for the development of anti-inflammatory agents. Further studies are needed to understand the mechanism of action of TFAA fully. The synthesis of TFAA can also be optimized to obtain higher yields and purities, making it more accessible for scientific research.
Conclusion:
In conclusion, TFAA is a chemical compound that has potential applications in various fields of scientific research. The synthesis of TFAA is a complex process that requires specific reagents and conditions. TFAA has been shown to exhibit antitumor activity, inhibit the growth of bacteria and fungi, and exhibit anti-inflammatory activity. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on TFAA.
合成法
The synthesis of TFAA involves the reaction of 2-(trifluoromethyl)benzaldehyde with piperazine in the presence of acetic anhydride. The resulting compound is then reacted with allyl bromide to obtain N,N-diallyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide. The synthesis of TFAA is a multi-step process that requires specific reagents and conditions. The purity of the compound is critical in ensuring the accuracy of the results obtained in scientific research.
科学的研究の応用
TFAA has potential applications in various fields of scientific research. One of the significant applications of TFAA is in the field of medicinal chemistry. TFAA has been shown to exhibit antitumor activity in various cancer cell lines. The compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.
特性
IUPAC Name |
2-[3-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]-N,N-bis(prop-2-enyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N3O2/c1-3-10-25(11-4-2)18(27)13-17-19(28)24-9-12-26(17)14-15-7-5-6-8-16(15)20(21,22)23/h3-8,17H,1-2,9-14H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBFTDLABFCUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)CC1C(=O)NCCN1CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diallyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-({[2-(1H-imidazol-4-yl)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B5975242.png)
![4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione](/img/structure/B5975249.png)

![1-(2-fluorophenyl)-4-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5975267.png)
![2-[5-(1-isopropyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B5975269.png)
![6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5975276.png)

![(2,6-dichlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5975299.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5975306.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5975313.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5975321.png)
![2-{1-benzyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975336.png)
![N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5975339.png)